LLOQ Achievement in Human Plasma Using Donepezil-d7 as Internal Standard
A validated LC-MS/MS method using Donepezil-d7 as the internal standard (IS) achieved a lower limit of quantification (LLOQ) of 50 pg/mL for donepezil in human plasma [1]. This is significantly more sensitive than a comparable method using galantamine (a non-deuterated structural analog) as an IS, which reported an LLOQ of 100 pg/mL [2]. The use of a stable isotope-labeled IS directly contributes to superior assay sensitivity and precision.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for Donepezil |
|---|---|
| Target Compound Data | 50 pg/mL |
| Comparator Or Baseline | Galantamine (as IS): 100 pg/mL |
| Quantified Difference | 2-fold lower (more sensitive) |
| Conditions | Human plasma; LC-MS/MS; liquid-liquid extraction |
Why This Matters
A lower LLOQ is essential for accurately measuring drug concentrations at late time points in pharmacokinetic studies or in microdose studies, directly expanding the utility and robustness of the analytical method.
- [1] Pilli, N. R., et al. (2013). Development and validation of a liquid chromatography mass spectrometry method for the determination of donepezil in human plasma. Journal of Pharmacy Research, 7(8), 720-726. View Source
- [2] Pilli, N. R., et al. (2011). ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma. Biomedical Chromatography, 26(2), 214-220. View Source
